2-Furanol, tetrahydro-4-methyl-

CAS No.: 34314-85-7

Cat. No.: VC19669843

Molecular Formula: C5H10O2

Molecular Weight: 102.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34314-85-7 |

|---|---|

| Molecular Formula | C5H10O2 |

| Molecular Weight | 102.13 g/mol |

| IUPAC Name | 4-methyloxolan-2-ol |

| Standard InChI | InChI=1S/C5H10O2/c1-4-2-5(6)7-3-4/h4-6H,2-3H2,1H3 |

| Standard InChI Key | GUVYMUAZCMZDPM-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(OC1)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

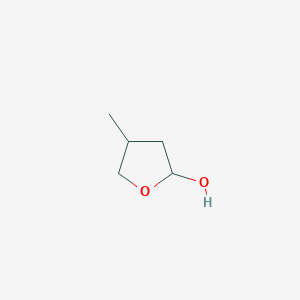

2-Furanol, tetrahydro-4-methyl- is systematically named 4-methyloxolan-2-ol under IUPAC conventions . Its structure consists of a five-membered oxolane ring with a hydroxyl group at the 2-position and a methyl substituent at the 4-position (Figure 1). The saturated ring system distinguishes it from aromatic furans, conferring distinct reactivity patterns.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 34314-85-7 |

| Molecular Formula | |

| Molecular Weight | 102.13 g/mol |

| IUPAC Name | 4-methyloxolan-2-ol |

| InChI | InChI=1S/C5H10O2/c1-4-2-5(6)7-3-4/h4-6H,2-3H2,1H3 |

| Canonical SMILES | CC1CC(OC1)O |

Stereochemical Considerations

Thermochemical and Physical Properties

Stability and Energetics

While direct thermochemical data for 2-furanol, tetrahydro-4-methyl- are scarce, studies on its structural isomer, 2-furanol, tetrahydro-2-methyl- (CAS 7326-46-7), provide indirect insights. The 2-methyl isomer exhibits a reaction enthalpy () of 3 kJ/mol during equilibrium studies in dioxane . This modest energy change implies that positional isomerization between methyl-substituted tetrahydrofurans is thermodynamically feasible under specific conditions, though such behavior remains unconfirmed for the 4-methyl derivative.

Phase Behavior and Solubility

Synthetic and Industrial Relevance

Purification Strategies

Industrial-scale production likely employs fractional distillation or recrystallization to isolate the target compound from reaction mixtures. The methyl group’s steric effects might necessitate optimized distillation temperatures to separate it from byproducts such as partially hydrogenated intermediates.

Reactivity and Functionalization

Oxidative Transformations

The secondary alcohol moiety at C2 is susceptible to oxidation, potentially yielding 4-methyl-2-furanone () upon treatment with strong oxidizing agents like chromium trioxide. Such ketonization reactions are common in furanoid systems but require validation through experimental studies.

Nucleophilic Substitution

Comparative Analysis with Structural Analogs

Positional Isomerism: 4-Methyl vs. 2-Methyl Derivatives

The 4-methyl isomer’s spatial arrangement imposes distinct steric and electronic effects compared to the 2-methyl variant (CAS 7326-46-7). For instance, the proximity of the methyl group to the hydroxyl in the 2-methyl isomer may hinder hydrogen bonding, whereas the 4-methyl substituent exerts minimal influence on intermolecular interactions at the OH site .

Table 2: Isomeric Comparison

| Property | 4-Methyl Derivative (34314-85-7) | 2-Methyl Derivative (7326-46-7) |

|---|---|---|

| Methyl Position | C4 | C2 |

| Hydroxyl Position | C2 | C2 |

| Molecular Formula | ||

| Known Reactivity | Undocumented | Equilibrium studies in dioxane |

Tetrahydrofurfuryl Alcohol

Compared to tetrahydrofurfuryl alcohol (CAS 97-99-4), which features a hydroxymethyl group at C2, the 4-methyl derivative lacks the primary alcohol functionality. This structural difference precludes its use as a direct solvent or plasticizer, applications for which tetrahydrofurfuryl alcohol is well-established.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume